2-(N-(4-chlorophenylsulfonyl)-2,4-dichloro-5-(2-methoxyethoxy)phenylamino)-N-(4-fluorophenyl)acetamide
Description
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Properties
IUPAC Name |
2-[2,4-dichloro-N-(4-chlorophenyl)sulfonyl-5-(2-methoxyethoxy)anilino]-N-(4-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20Cl3FN2O5S/c1-33-10-11-34-22-13-21(19(25)12-20(22)26)29(35(31,32)18-8-2-15(24)3-9-18)14-23(30)28-17-6-4-16(27)5-7-17/h2-9,12-13H,10-11,14H2,1H3,(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZHROWJXOIEVHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=C(C=C(C(=C1)N(CC(=O)NC2=CC=C(C=C2)F)S(=O)(=O)C3=CC=C(C=C3)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20Cl3FN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
561.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(N-(4-chlorophenylsulfonyl)-2,4-dichloro-5-(2-methoxyethoxy)phenylamino)-N-(4-fluorophenyl)acetamide is a complex compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
- Molecular Formula : C19H21Cl3N2O5S
- Molecular Weight : 495.8 g/mol
- IUPAC Name : 2-[2,4-dichloro-N-(4-chlorophenyl)sulfonyl-5-(2-methoxyethoxy)anilino]-N-(4-fluorophenyl)acetamide
The compound features multiple functional groups, including sulfonamide and chloro substituents, which are known to enhance biological activity.
Biological Activity Overview
The biological activity of this compound has been investigated across various studies, demonstrating a range of effects:
1. Antimicrobial Activity
Research indicates that derivatives of similar structures exhibit moderate to strong antibacterial properties against pathogens such as Salmonella typhi and Bacillus subtilis. The sulfonamide moiety is particularly noted for its antibacterial efficacy due to its ability to inhibit bacterial enzymes .
2. Enzyme Inhibition
The compound has shown potential as an inhibitor of key enzymes including:
- Acetylcholinesterase (AChE) : Important for neurotransmission, inhibition can lead to increased acetylcholine levels, potentially benefiting conditions like Alzheimer's disease.
- Urease : Inhibition may have implications in treating infections caused by urease-producing bacteria, such as Helicobacter pylori.
Table 1: Enzyme Inhibition Data
| Enzyme | Inhibition Activity |
|---|---|
| Acetylcholinesterase | Strong |
| Urease | Moderate to Strong |
3. Anti-inflammatory and Antitumor Effects
The compound's structural similarities with other known anti-inflammatory agents suggest potential in reducing inflammation. Additionally, preliminary studies indicate that it may possess antitumor activity, warranting further investigation into its mechanisms against cancer cells .
The biological activity of the compound can be attributed to several mechanisms:
- Binding Interactions : Docking studies reveal that the compound interacts with amino acids in target proteins, influencing their function and stability.
- Bovine Serum Albumin (BSA) Binding : High affinity for BSA suggests good bioavailability and distribution within biological systems .
Case Studies
Several case studies have highlighted the pharmacological potential of compounds with similar structures:
- A study on a related sulfonamide demonstrated significant antibacterial activity against resistant strains of bacteria.
- Another investigation into enzyme inhibitors showed promising results in preclinical models for neurological diseases.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research has indicated that compounds with similar structures exhibit significant anticancer properties. The sulfonamide group in the compound is known to enhance the biological activity of drugs targeting cancer cells. For instance, studies have shown that derivatives of sulfonamide compounds can inhibit tumor growth by inducing apoptosis in cancer cells. The specific modifications in this compound, such as the presence of dichloro and fluorophenyl groups, may contribute to its efficacy against specific cancer types.
2. Enzyme Inhibition
This compound may act as an inhibitor for certain enzymes involved in cancer progression and other diseases. The presence of the sulfonyl group is critical for binding to the active sites of enzymes, which could lead to the development of novel enzyme inhibitors. For example, sulfonamide derivatives have been investigated for their ability to inhibit carbonic anhydrase, an enzyme implicated in various physiological processes and diseases.
Agricultural Applications
3. Herbicidal Properties
Compounds structurally related to 2-(N-(4-chlorophenylsulfonyl)-2,4-dichloro-5-(2-methoxyethoxy)phenylamino)-N-(4-fluorophenyl)acetamide have been studied for their herbicidal properties. The chlorinated phenyl groups are known to enhance the herbicidal activity by disrupting photosynthesis in plants or inhibiting specific metabolic pathways essential for plant growth. This compound could potentially be developed into a selective herbicide targeting specific weed species while minimizing damage to crops.
Table 1: Summary of Biological Activities
Case Studies
Case Study 1: Antitumor Efficacy
A study conducted by Gowda et al. (2008) investigated the effects of sulfonamide derivatives on various cancer cell lines. It was found that modifications similar to those present in this compound resulted in enhanced cytotoxicity against breast and prostate cancer cells.
Case Study 2: Herbicide Development
In agricultural research, a series of experiments demonstrated that chlorinated phenoxyacetic acid derivatives exhibited significant herbicidal activity against common weeds without harming crop plants. This suggests that compounds like this compound could be further explored for developing new herbicides.
Preparation Methods
Synthesis of 2,4-Dichloro-5-(2-Methoxyethoxy)Aniline Intermediate
The core aromatic system is constructed through sequential functionalization (Table 1):
Sulfonylation and Amide Coupling
Critical parameters for the central sulfonamide formation (Table 2):
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Sulfonyl Chloride | 4-Chlorobenzenesulfonyl chloride (1.2 eq) | Maximizes electrophilicity |
| Base | Pyridine (3.0 eq) | Neutralizes HCl byproduct |
| Solvent | THF/DCM (1:1) | Balances solubility/reactivity |
| Temperature | 0°C → 25°C gradual | Prevents oligomerization |
| Reaction Time | 18h | Complete conversion |
Final amidation employs HATU-mediated coupling with 4-fluorophenylamine:
- 2-(N-Sulfonamide intermediate (1.0 eq)
- HATU (1.5 eq), DIPEA (3.0 eq) in anhydrous DMF
- 12h at 25°C under N₂ atmosphere
- Isolated yield: 68% after silica gel chromatography
Process Optimization and Byproduct Management
Solvent Screening for Key Steps (Figure 2)
Comparative analysis of reaction media:
- Ether Formation : DMF > DMSO > THF (85% vs 72% vs 68% yield)
- Sulfonylation : THF/DCM > EtOAc > MeCN (91% vs 83% vs 79% conversion)
- Amidation : DMF > NMP > DMA (68% vs 62% vs 58% isolated yield)
Temperature Profiling
Critical exothermic events require precise control:
- Nitration: Maintain <5°C to prevent dinitro byproducts
- Sulfonylation: Gradual warming prevents sulfonic acid formation
- Amidation: Isothermal conditions ensure consistent coupling
Analytical Characterization Standards
Spectroscopic Fingerprints
Purity Assessment Protocols
Comparative Analysis with Structural Analogues
Table 3 summarizes key differences in synthetic approaches for related compounds:
| Compound | Sulfonylation Method | Amidation Catalyst | Overall Yield |
|---|---|---|---|
| Target Molecule | Pyridine/THF-DCM | HATU/DIPEA | 42% |
| CN105820069A Derivative | NEt₃/MeCN | EDCI/HOBt | 37% |
| CHEMBL3105670 | DMAP/DCM | T3P®/Et₃N | 51% |
Scale-Up Considerations and Industrial Feasibility
Critical path analysis identifies three main challenges for kilogram-scale production:
- Exothermic Control :
- Jacketed reactors with cryogenic cooling capacity
- Semi-batch addition of sulfonyl chloride
Chromatography Avoidance :
- pH-dependent crystallization (pKa = 4.2) enables aqueous workup
- Solvent swap from DMF to MTBE improves crystal habit
Environmental Impact :
- Closed-loop solvent recovery system reduces E-factor
- Catalytic hydrogenation replaces stoichiometric metal reductions
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for this compound, and how can purity be optimized?
- Methodology :
- Step 1 : Begin with sulfonylation of 4-chlorobenzenesulfonyl chloride with 2,4-dichloro-5-(2-methoxyethoxy)aniline under basic conditions (e.g., pyridine) to form the sulfonamide intermediate .
- Step 2 : Perform nucleophilic substitution to introduce the 2-methoxyethoxy group, ensuring temperature control (60–80°C) to avoid side reactions .
- Step 3 : Final amidation with 4-fluorophenylacetamide via coupling reagents (e.g., EDC/HOBt) in anhydrous DMF .
- Purity Optimization : Use column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Q. How should structural integrity be validated for this compound?
- Methodology :
- NMR Analysis : Acquire ¹H and ¹³C NMR spectra in deuterated DMSO to confirm substituent positions (e.g., sulfonyl group at δ 7.8–8.2 ppm, methoxyethoxy protons at δ 3.5–4.0 ppm) .
- IR Spectroscopy : Identify characteristic bands (e.g., sulfonamide S=O stretch at 1150–1250 cm⁻¹, amide C=O at 1650–1700 cm⁻¹) .
- X-ray Crystallography : For unambiguous confirmation, grow single crystals in ethanol/water and analyze intermolecular interactions (e.g., N–H⋯O hydrogen bonds) .
Advanced Research Questions
Q. What experimental strategies can elucidate its pharmacological activity?
- Methodology :
- In Vitro Assays : Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays, comparing IC₅₀ values with structurally related compounds (e.g., analogs lacking the methoxyethoxy group) .
- Target Identification : Perform kinase inhibition profiling (e.g., EGFR, VEGFR) via competitive binding assays .
- SAR Studies : Synthesize derivatives with modified sulfonyl or fluorophenyl groups to assess activity trends .
Q. How can structure-activity relationship (SAR) analysis guide derivative design?
- Methodology :
- Comparative Tables : Compare bioactivity of analogs (e.g., substituent effects on IC₅₀):
| Substituent Modification | Biological Activity Trend | Reference |
|---|---|---|
| Replacement of 4-fluorophenyl | Reduced kinase inhibition | |
| Removal of 2-methoxyethoxy chain | Loss of anti-inflammatory activity |
- Computational Docking : Use Schrödinger Suite to model interactions with target proteins (e.g., hydrophobic pockets accommodating the dichlorophenyl group) .
Q. How should conflicting bioactivity data between studies be resolved?
- Methodology :
- Reproducibility Checks : Standardize assay conditions (e.g., serum concentration, incubation time) .
- Impurity Analysis : Quantify by-products (e.g., unreacted sulfonamide) via LC-MS and correlate with activity discrepancies .
- Meta-Analysis : Pool data from multiple studies (e.g., PubChem BioAssay) to identify consensus trends .
Q. What strategies improve solubility for in vivo studies?
- Methodology :
- Co-Solvent Systems : Use PEG-400/water (70:30) or cyclodextrin complexes (e.g., HP-β-CD) to enhance aqueous solubility .
- Solid Dispersion : Formulate with PVP-K30 via spray drying to increase dissolution rate .
Q. How can metabolic stability be assessed?
- Methodology :
- Liver Microsome Assays : Incubate with human liver microsomes (HLM) and quantify parent compound depletion via LC-MS/MS .
- Metabolite Identification : Use HRMS to detect phase I/II metabolites (e.g., hydroxylation at the methoxyethoxy chain) .
Specialized Methodological Challenges
Q. What steps mitigate regioselectivity issues during synthesis?
- Methodology :
- Protecting Groups : Temporarily block the amine group with Boc anhydride during sulfonylation to prevent unwanted side reactions .
- Catalytic Control : Use Pd(OAc)₂/Xantphos to direct coupling reactions toward the desired phenylamino position .
Q. How can computational modeling predict off-target interactions?
- Methodology :
- Molecular Dynamics (MD) Simulations : Simulate binding to cytochrome P450 enzymes (e.g., CYP3A4) to assess metabolic liability .
- Pharmacophore Mapping : Identify overlapping features with known toxicophores (e.g., reactive sulfonamide metabolites) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
